Exocyclic Methylene Enables Unique Derivatisation Chemistry
The 15,16-dihydro-17-methylene derivative was specifically synthesised by Wittig reaction of the 17-ketone and subsequently underwent base-catalysed condensation with acetone and aryl aldehydes to yield 17-substituted-methylene derivatives—a reactivity profile unavailable to the 17-methyl (Diels hydrocarbon, CAS 549-38-2) or 17-keto (CPP-17-one) analogs due to the absence of the exocyclic double bond [1]. This methylene handle is unique among the unsubstituted parent hydrocarbons in the series, enabling modular construction of focused compound libraries for SAR exploration [1].
| Evidence Dimension | Synthetic derivatisation capability at C-17 |
|---|---|
| Target Compound Data | 17-exocyclic methylene undergoes base-catalysed condensation with acetone and aryl aldehydes |
| Comparator Or Baseline | 17-methyl analog (Diels hydrocarbon): no exocyclic double bond; 17-keto analog: carbonyl chemistry only |
| Quantified Difference | Qualitative: unique condensation reactivity; no quantitative yield comparison available from head-to-head study |
| Conditions | Base-catalysed condensation; J. Chem. Soc. C, 1966 |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology groups building cyclopenta[a]phenanthrene-derived compound libraries, this methylene handle provides a diversification node that the 17-methyl and 17-keto analogs cannot replicate, directly impacting the breadth of accessible chemical space.
- [1] M. M. Coombs, J. Chem. Soc. C, 1966, 963–968. DOI: 10.1039/J39660000963 View Source
